molecular formula C21H24N2O2 B606513 CBL-0137 free base CAS No. 1197996-80-7

CBL-0137 free base

Cat. No. B606513
M. Wt: 336.435
InChI Key: JKCSODVERGVDLT-UHFFFAOYSA-N
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Description

CBL-0137 free base is a curaxin compound with a designated molecular formula of C21H24N2O2 and a molecular weight of 336.435 g/mol . It is also known as Curaxin 137 or CBLC137 .


Synthesis Analysis

CBL-0137 is a metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 of 0.47 µM . It has been shown to have potent anticancer activity in various cancer cell lines .


Molecular Structure Analysis

The molecular formula of CBL-0137 free base is C21H24N2O2 . The exact mass is 336.18 and the molecular weight is 336.435 .


Chemical Reactions Analysis

CBL-0137 has been found to inhibit the Facilitates Chromatin Transcription (FACT) complex, thereby activating p53 and inhibiting NF-κB . It has been shown to have antitumor activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies .


Physical And Chemical Properties Analysis

CBL-0137 free base has a molecular weight of 336.43 .

Scientific Research Applications

Understanding Complex Systems Through Imaging

Imaging techniques like Arterial Spin Labeling (ASL) offer noninvasive methods to study cerebral blood flow (CBF), closely tied to neural metabolism, providing insights into brain function and disorders. Such methodologies underscore the need for innovative approaches to understanding complex biological systems, potentially relevant for studying compounds like CBL-0137 in neurological contexts (J. Detre et al., 2009).

Advancements in Bioprocessing

The field of consolidated bioprocessing (CBP) demonstrates significant research efforts toward sustainable biofuel production, emphasizing the economic and environmental benefits of integrating biotechnological innovations. This aligns with the broader goal of utilizing scientific research for sustainable solutions, including the potential environmental impacts of pharmaceuticals like CBL-0137 (D. Olson et al., 2012).

Enhancing Educational Methodologies

Challenge-Based Learning (CBL) in educational research offers frameworks for engaging students in real-world problems, fostering a deep understanding of subjects, including scientific principles that could be applied to studying compounds like CBL-0137. This demonstrates the interplay between education, research, and practical applications in science (E. Moresi et al., 2018).

Solar Cell Innovations

Research on cathode buffer layers (CBLs) in organic solar cells highlights the importance of materials science in enhancing energy efficiency and sustainability. Such studies are a testament to the role of scientific research in advancing renewable energy technologies, possibly paralleling the innovative potential in pharmaceutical research for compounds like CBL-0137 (Swati Bishnoi et al., 2022).

Community-Based Participatory Research

Community-Based Participatory Research (CBPR) exemplifies how engaging with communities in research processes can lead to sustainable, impactful solutions, relevant across various fields including health sciences, social sciences, and environmental studies. This approach could inform methodologies for researching and implementing interventions involving compounds like CBL-0137 (J. Jagosh et al., 2015).

Safety And Hazards

CBL-0137 is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

CBL-0137 has broad anticancer activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies . It has been identified as a potential new therapeutic for JAK2 mutation-driven diseases . These findings reveal a novel therapeutic regimen for small-cell lung cancer, combining cisplatin with an inhibitor that preferentially targets tumor-initiating cells .

properties

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCSODVERGVDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152589
Record name CBL-0137 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CBL-0137 free base

CAS RN

1197996-80-7
Record name 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBL-0137 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CBL-0137 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Acetone (5 mL, 68.10 mmol) was added to a solution of compound 53 (1.25 g, 4.25 mmol) in CH2Cl2 (50 mL). Then STAB (3.0 g, 14.15 mmol) was added. The mixture obtained was stirred at room temperature for 4.5 h (TLC monitoring, eluent: CHCl3-MeOH, 9:1) and then poured into an aqueous solution of NaHCO3. The organic layer was separated. The aqueous layer was extracted with CH2Cl2. The product was dried over Na2SO4 and evaporated. The residue was purified on a column, eluent: CHCl3-MeOH 99:1→90:10. Example 7 (1.04 g, 73%) was isolated as a rapidly crystallizing oil. For the preparation of its hydrochloride, the base was dissolved in CH2Cl2. Then, a solution of HCl in dioxane was added. The mixture was evaporated to dryness. The product was washed with ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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